

Tert-butyl 4-fluorophenylcarbamate chemical structure and properties

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Compound of Interest

Compound Name: *Tert-butyl 4-fluorophenylcarbamate*

Cat. No.: *B181240*

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An In-depth Technical Guide to Tert-butyl 4-fluorophenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-fluorophenylcarbamate, also known as N-(tert-Butoxycarbonyl)-4-fluoroaniline, is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, incorporating a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, imparts unique properties that are highly valuable in the synthesis of complex pharmaceutical agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule, while the Boc group provides a means for the controlled introduction of the 4-fluoroaniline moiety during a synthetic sequence. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **tert-butyl 4-fluorophenylcarbamate**.

Chemical Structure and Properties

The chemical structure of **tert-butyl 4-fluorophenylcarbamate** consists of a 4-fluorophenyl group attached to a carbamate functional group, which is further substituted with a tert-butyl group.

Chemical Structure:

Molecular Formula: $C_{11}H_{14}FNO_2$ [\[1\]](#)

CAS Number: 60144-53-8[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **tert-butyl 4-fluorophenylcarbamate** is presented in the table below. It is important to note that while some data is available, specific experimental values for properties like melting and boiling points can vary.

Property	Value	Reference
Molecular Weight	211.23 g/mol	[1]
Appearance	Off-white solid	[2]
Melting Point	121-123 °C (for a related compound, tert-butyl [(4-methylphenyl)sulfonyl]carbamate)	[3] [4]
Boiling Point	Not available	
Solubility	Soluble in organic solvents like acetone.	

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of **tert-butyl 4-fluorophenylcarbamate** based on data from closely related compounds and general principles of spectroscopy.

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3-7.5	m	2H	Ar-H (ortho to -NH)
~6.9-7.1	m	2H	Ar-H (ortho to -F)
~6.5	br s	1H	N-H
1.51	s	9H	-C(CH ₃) ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Assignment
~155-160 (d)	C-F
~153	C=O (carbamate)
~134	Ar-C (ipso to -NH)
~120 (d)	Ar-C (ortho to -NH)
~115 (d)	Ar-C (ortho to -F)
~80	-C(CH ₃) ₃
~28	-C(CH ₃) ₃

FT-IR (Fourier-Transform Infrared) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium	N-H stretch
~2980	Strong	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (carbamate)
~1600, ~1510	Medium	C=C stretch (aromatic)
~1240	Strong	C-N stretch
~1160	Strong	C-O stretch
~830	Strong	C-H bend (para-substituted aromatic)

Mass Spectrometry (MS) (Predicted)

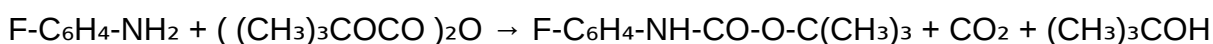
m/z	Interpretation
211	[M] ⁺ (Molecular ion)
155	[M - C ₄ H ₈] ⁺ (Loss of isobutylene)
111	[F-C ₆ H ₄ -NH ₂] ⁺ (4-fluoroaniline cation)
57	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

Synthesis of Tert-butyl 4-fluorophenylcarbamate

The most common and straightforward method for the synthesis of **tert-butyl 4-fluorophenylcarbamate** is the reaction of 4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Reaction:



Materials:

- 4-Fluoroaniline
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or other suitable non-nucleophilic base
- Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in dichloromethane.
- Add triethylamine (1.1 eq) to the solution and stir at room temperature.
- To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over a period of 30 minutes.
- Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure **tert-butyl 4-fluorophenylcarbamate** as an off-white

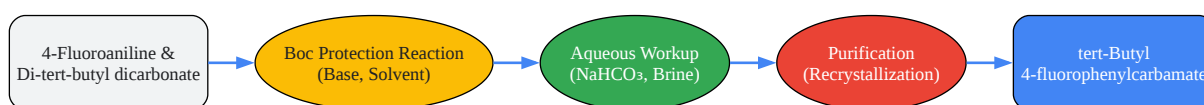
solid.

Applications in Drug Development

Tert-butyl 4-fluorophenylcarbamate is primarily utilized as a key intermediate in the synthesis of a wide range of biologically active molecules. The Boc-protected amine allows for the selective modification of other parts of a molecule without affecting the reactive aniline nitrogen. The 4-fluorophenyl moiety is a common feature in many modern pharmaceuticals due to the favorable properties conferred by the fluorine atom.

While there are no known direct biological signaling pathways associated with **tert-butyl 4-fluorophenylcarbamate** itself, its derivatives are being investigated in various therapeutic areas. The Boc group can be easily removed under acidic conditions to liberate the free amine, which can then be further functionalized to produce the final drug candidate.

Mandatory Visualization



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Caption: Synthesis workflow for **tert-butyl 4-fluorophenylcarbamate**.

Conclusion

Tert-butyl 4-fluorophenylcarbamate is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery and development. Its straightforward synthesis and the unique combination of a fluorine atom and a Boc-protecting group make it an essential tool for medicinal chemists. This technical guide has provided a detailed overview of its chemical structure, properties, a standard synthesis protocol, and its role in the development of new therapeutic agents. The provided data and methodologies are intended to support researchers and scientists in their ongoing efforts to innovate in the pharmaceutical industry.

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